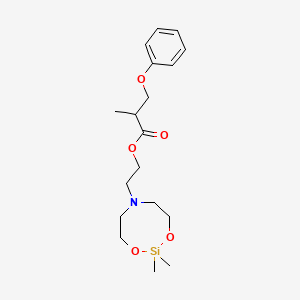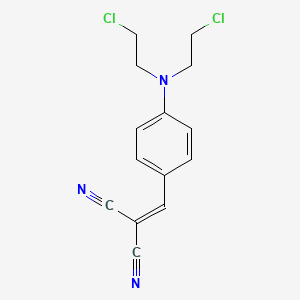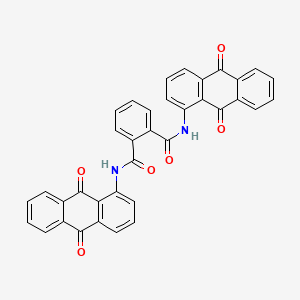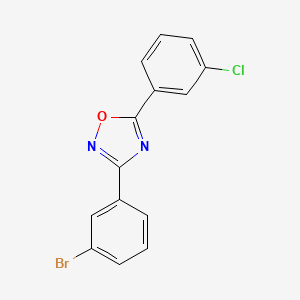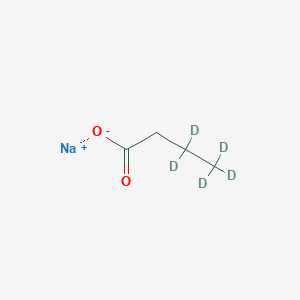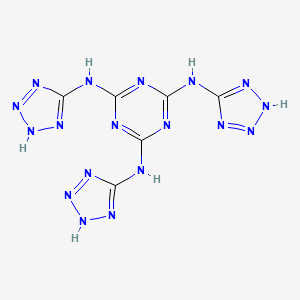
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with three tetrazolyl groups, making it a subject of interest for researchers in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with sodium azide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by tetrazolyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazolyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives due to its high nitrogen content.
作用機序
The mechanism of action of N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets through its tetrazolyl groups These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-triamine: A simpler triazine derivative without tetrazolyl groups.
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine: Similar structure but lacks the amino groups.
Uniqueness
N2,N4,N6-Tri(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with three tetrazolyl groups and amino functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H6N18 |
|---|---|
分子量 |
330.23 g/mol |
IUPAC名 |
2-N,4-N,6-N-tris(2H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C6H6N18/c7-1(10-4-13-19-20-14-4)8-3(12-6-17-23-24-18-6)9-2(7)11-5-15-21-22-16-5/h(H6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24) |
InChIキー |
GFFRNVRACJEJQY-UHFFFAOYSA-N |
正規SMILES |
C1(=NC(=NC(=N1)NC2=NNN=N2)NC3=NNN=N3)NC4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


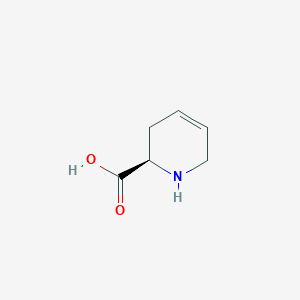
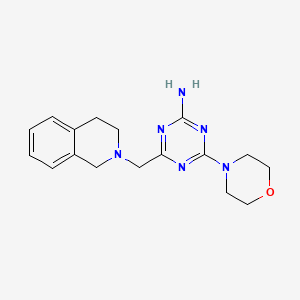
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
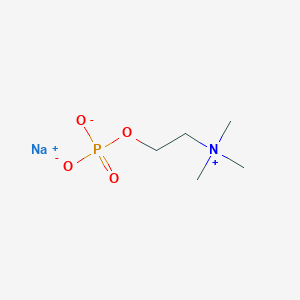
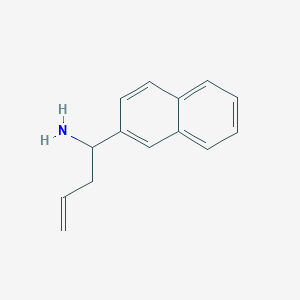
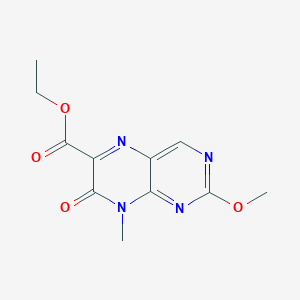


![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
